Anticancer agent 171

Colorectal Cancer Cytotoxicity In Vitro Pharmacology

Anticancer agent 171 (Compound 6a) is a well-characterized oxime analogue with a defined IC₅₀ of 3.43 μM against HCT116 colorectal carcinoma cells. Its ~2-fold higher potency compared to analog Anticancer agent 172 provides a distinct control point for validating assay sensitivity. Procure this reference standard for in vitro cytotoxicity screening programs and SAR investigations. Pair with Anticancer agent 172 for a data-driven lead optimization toolset. Available in multiple pack sizes for non-clinical laboratory research.

Molecular Formula C16H17NO5
Molecular Weight 303.31 g/mol
Cat. No. B12376354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 171
Molecular FormulaC16H17NO5
Molecular Weight303.31 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC(=NO)C2=C(C=C(C=C2)O)O)OC
InChIInChI=1S/C16H17NO5/c1-21-15-6-3-10(8-16(15)22-2)7-13(17-20)12-5-4-11(18)9-14(12)19/h3-6,8-9,18-20H,7H2,1-2H3/b17-13-
InChIKeyZJXGQDKFXBLDDX-LGMDPLHJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 171 (Compound 6a): An Oxime Analogue with Defined In Vitro Potency Against HCT116 Colon Cancer Cells


Anticancer agent 171, chemically designated as Compound 6a, is an oxime analogue with a molecular formula of C₁₆H₁₇NO₅ and a molecular weight of 303.31 g/mol [1]. It is primarily utilized in cancer research as a reference standard, with its primary reported bioactivity being the inhibition of HCT116 human colorectal carcinoma cells, exhibiting an IC₅₀ value of 3.43 μM [1]. This compound is available from multiple chemical vendors as a reagent for non-clinical, laboratory-based studies [1].

The Critical Need for Compound-Specific Validation When Sourcing Anticancer Agent 171


Anticancer agent 171 belongs to a class of compounds for which potency can vary significantly with minor structural modifications. Simple substitution with a related analog, such as Anticancer agent 172, is not scientifically valid due to quantifiable differences in their biological activity. For instance, a direct comparison of their reported IC₅₀ values in the same HCT116 cell line shows a substantial difference in potency [1]. Such variability underscores that these compounds are not interchangeable; they serve as distinct molecular probes, and their selection must be guided by specific quantitative data to ensure experimental reproducibility and valid research outcomes.

Evidence-Based Differentiation: Quantitative Comparison of Anticancer Agent 171 Against its Closest Analog


Direct Head-to-Head Potency Comparison: Anticancer Agent 171 vs. Anticancer Agent 172 in HCT116 Cells

In a direct comparison of reported in vitro data, Anticancer agent 171 demonstrates greater than 2-fold higher potency than its analog, Anticancer agent 172, against the HCT116 colon cancer cell line. This quantifiable difference establishes a clear differentiation in their activity profiles within the same experimental model [1].

Colorectal Cancer Cytotoxicity In Vitro Pharmacology

Structural and Physicochemical Differentiation Between Anticancer Agent 171 and Anticancer Agent 172

Anticancer agent 171 (C₁₆H₁₇NO₅, MW: 303.31) and Anticancer agent 172 (C₂₃H₂₂O₅, MW: 378.4) are chemically distinct entities with different molecular formulas and weights [1]. These physicochemical differences impact fundamental properties like solubility, lipophilicity (cLogP), and stability, which are key determinants of in vitro and in vivo performance.

Medicinal Chemistry Structure-Activity Relationship Chemical Properties

Defined Research Applications for Anticancer Agent 171 Based on Quantitative Evidence


Use as a Potency Benchmark in HCT116 Colon Cancer Cytotoxicity Assays

Given its defined IC₅₀ of 3.43 μM in HCT116 cells [1], Anticancer agent 171 is best applied as a reference compound or internal standard for in vitro cytotoxicity screening programs focused on colorectal cancer. Its ~2-fold higher potency compared to the analog Anticancer agent 172 provides a distinct control point for validating assay sensitivity and establishing a dynamic range for hit identification in compound library screens.

Structure-Activity Relationship (SAR) Studies on Oxime Analogues

The direct, quantifiable potency difference between Anticancer agent 171 and its close analog, Anticancer agent 172, makes this pair a valuable toolset for SAR investigations [1]. Procuring both compounds allows medicinal chemists to explore the structural features responsible for the 2-fold shift in potency, providing a data-driven foundation for lead optimization campaigns.

A Validated Tool for Validating Newly Synthesized Analogs

For laboratories engaged in synthesizing novel oxime-based or structurally related anticancer agents, Anticancer agent 171 serves as a reliable, commercially available reference standard. Its well-defined activity in the HCT116 model provides a consistent baseline against which the potency of newly generated compounds can be directly and quantitatively compared, ensuring robust and reproducible data [1].

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